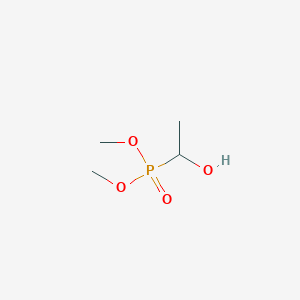

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Vue d'ensemble

Description

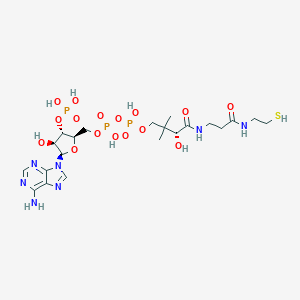

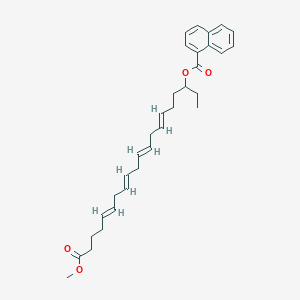

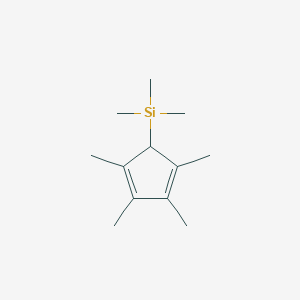

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is a chemical compound that may be used for the synthesis of aryl/heteroarylpiperazine derivatives . It has a molecular weight of 194.393 and a molecular formula of C12H22Si .

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring .Chemical Reactions Analysis

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane may be used for the synthesis of aryl/heteroarylpiperazine derivatives . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.486 (lit.), a boiling point of 45 °C/0.03 mmHg (lit.), and a density of 0.852 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

1. Homolytic Substitution Reactions

Tris(trimethylsilyl)silane, a closely related compound, is used as an efficient hydrosilylating agent for 1,6-dienes through a free-radical chain mechanism. This results in the formation of bicyclic silanes, highlighting its potential in organic synthesis (Kulicke et al., 1992).

2. Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane, synthesized using trimethyl(pyridin-2-yloxy)silane, is effectively employed as a mild dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines. This process does not require basic promoters, indicating the reagent's mildness and efficiency in organic synthesis (Tozawa et al., 2005).

3. Synthesis of Axially Chiral Silanes

Axially chiral (allenylmethyl)silanes, similar to the target compound, are prepared via a Pd-catalyzed asymmetric reaction and used to create 1,3-diene derivatives. This process demonstrates the utility of these silanes in asymmetric synthesis and chirality transfer (Ogasawara et al., 2003).

4. Synthesis and Characterization of Alkali and Alkaline Earth Metal Complexes

The synthesis and characterization of sodium, potassium, and calcium compounds of trimethyl((2,3,4,5-tetramethylcyclopentadien-1-yl)ethynyl)silane were achieved. These compounds showed interesting structural features, indicating the compound's significance in inorganic chemistry and material science (Seifert & Roesky, 2017).

5. Electrochemical Reduction Applications

Electrochemical reduction of related aryltrimethylsilanes provides a route to silyl-substituted cyclohexa-1,4-dienes, showcasing an efficient synthetic method for generating structurally diverse compounds (Eaborn et al., 1974).

Safety And Hazards

Propriétés

IUPAC Name |

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUUNIUMKJTBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392642 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

CAS RN |

134695-74-2 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.